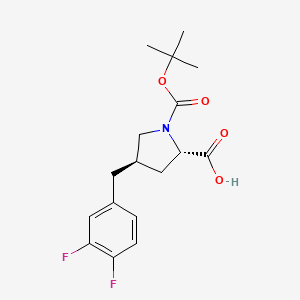

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid

描述

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring:

- A tert-butoxycarbonyl (Boc) protecting group at the 1-position.

- A 3,4-difluorobenzyl substituent at the 4-position of the pyrrolidine ring.

- A carboxylic acid moiety at the 2-position.

- Stereochemical configuration (2S,4R), critical for its interactions in chiral environments, such as enzyme binding pockets.

This compound is structurally tailored for applications in medicinal chemistry, particularly in protease inhibition or as a building block for peptidomimetics. The 3,4-difluorobenzyl group enhances lipophilicity and metabolic stability, while the Boc group aids in synthetic intermediate protection .

属性

IUPAC Name |

(2S,4R)-4-[(3,4-difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2NO4/c1-17(2,3)24-16(23)20-9-11(8-14(20)15(21)22)6-10-4-5-12(18)13(19)7-10/h4-5,7,11,14H,6,8-9H2,1-3H3,(H,21,22)/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPPSCLTPIAQRJ-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376038 | |

| Record name | Boc-(R)-4-(3,4-difluorobenzyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957310-95-1 | |

| Record name | Boc-(R)-4-(3,4-difluorobenzyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation typically follows these steps:

Starting Material Selection : Use of chiral pyrrolidine derivatives or amino acid precursors such as protected proline derivatives.

Activation of Hydroxyl or Carboxyl Groups : The hydroxyl group (if present) can be activated by strong bases (e.g., sodium hydride, n-butyllithium) to form alkoxides, which then undergo alkylation.

Alkylation at the 4-Position : The 4-position is alkylated with 3,4-difluorobenzyl halides or equivalents under phase transfer catalysis to introduce the difluorobenzyl substituent.

Protection/Deprotection Steps : The nitrogen is protected with tert-butoxycarbonyl (Boc) groups to prevent side reactions during alkylation and other transformations. Deprotection is performed under acidic conditions (e.g., trifluoroacetic acid).

Hydrogenation and Isomer Control : Catalytic hydrogenation can be used to reduce double bonds if present, favoring cis isomers and preserving stereochemistry.

Purification : Extraction, drying, and column chromatography are used to isolate the final product with high purity.

Detailed Reaction Conditions and Examples

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Formation of Alkoxide | Sodium hydride (NaH), n-butyllithium (nBuLi), or metallic sodium in THF or hexane, under nitrogen, cooled to -78°C | Activation of hydroxyl group to alkoxide for nucleophilic substitution | Controlled temperature critical to avoid racemization |

| 2. Alkylation | Alkylating agent: 3,4-difluorobenzyl bromide or chloride; Phase transfer catalyst: quaternary ammonium salts or polyethylene glycol | Alkylation at 4-position of pyrrolidine ring | Direct alkylation can cause racemization if carboxyl group is unprotected |

| 3. Protection | Boc anhydride (tert-butoxycarbonyl anhydride), base (e.g., triethylamine) in dichloromethane (DCM) | Protection of amine group to Boc | Ensures stability during subsequent steps |

| 4. Deprotection | Trifluoroacetic acid (TFA) in DCM at 0-25°C for 4 hours | Removal of Boc protecting group | Mild acidic conditions prevent racemization |

| 5. Catalytic Hydrogenation | Pd/C catalyst under hydrogen atmosphere | Reduction of double bonds if present, favoring cis isomer | Enhances stereochemical purity |

| 6. Purification | Extraction with ethyl acetate, drying over MgSO4, column chromatography | Isolation of pure product | Yields typically range 75-95% depending on step |

Representative Synthetic Procedure (Adapted from Patent EP3015456A1)

- To a nitrogen-purged flask, add n-butyllithium (1.6 M in hexane) cooled to -78°C.

- Add a solution of the chiral protected pyrrolidine derivative in THF slowly.

- Stir for 1 hour at -78°C.

- Add formic pivalic anhydride dropwise, maintaining temperature below -70°C.

- Stir for 3 hours at -78°C, then warm to 5°C.

- Quench with acetic acid and water.

- Extract with ethyl acetate, dry, filter, and concentrate to obtain an intermediate oil.

- Dissolve in methylene chloride, cool to 5°C, add TFA, and stir for 4 hours at 25°C.

- Concentrate and purify by column chromatography to yield the Boc-protected pyrrolidine carboxylic acid derivative with high enantiomeric purity (yield ~85-90%).

Analytical Data Supporting Preparation

- NMR Spectroscopy : Characteristic signals for Boc group (δ ~1.49-1.53 ppm), methylene protons adjacent to nitrogen and benzyl substituent, and aromatic fluorine-substituted benzyl protons (δ ~7.5-7.7 ppm).

- Chiral Purity : Maintained by low-temperature reactions and careful control of pH during workup.

- Yield and Purity : Typical isolated yields range from 75% to 95%, with purity >98% after chromatographic purification.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Base for alkoxide formation | NaH, nBuLi, metallic sodium; -78°C to 5°C | Avoids racemization, activates hydroxyl |

| Alkylating agent | 3,4-Difluorobenzyl bromide/chloride | Introduces difluorobenzyl group |

| Phase transfer catalyst | Quaternary ammonium salts, PEG | Enhances alkylation efficiency |

| Protection group | Boc anhydride, triethylamine, DCM | Protects amine, stable under conditions |

| Deprotection | TFA in DCM, 0-25°C, 4 hours | Removes Boc without racemization |

| Purification | Extraction, drying, column chromatography | High purity and yield |

作用机制

The mechanism of action for compounds derived from (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid depends on the specific derivative and its target. Generally, the compound’s functional groups allow it to interact with various biological targets, such as enzymes or receptors, through binding interactions, leading to modulation of biological pathways.

相似化合物的比较

Substituent Variations at the 4-Position

Key analogs differ in the substituent at the pyrrolidine’s 4-position, influencing electronic, steric, and pharmacokinetic properties:

Notes:

- Fluorinated analogs (target and trifluoromethyl derivative) exhibit stronger electron-withdrawing effects, improving binding to hydrophobic pockets in enzymes .

- Benzyl vs. alkyl substituents : Benzyl groups enhance aromatic interactions, while alkyl chains (e.g., methoxypropyl) improve solubility but reduce target affinity .

Stereochemical and Conformational Effects

Stereochemistry at the 2- and 4-positions significantly impacts biological activity:

- (2S,4R) configuration in the target compound optimizes spatial alignment for protease inhibition, as seen in related peptidomimetics .

- (2R,4S)-4-Phenyl analog () shows diminished activity due to mismatched stereochemistry, highlighting the importance of chiral centers .

- Crystallographic data for (2R,4R)-4-methoxypyrrolidine () reveals that substituents like methoxy alter ring puckering, affecting molecular recognition .

生物活性

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-(R)-3-(3,4-difluoro-benzyl)-L-proline, is a synthetic compound with significant relevance in medicinal chemistry and drug development. Its structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a difluorobenzyl substituent, which contribute to its biological activity.

- Molecular Formula : C17H21F2NO4

- Molecular Weight : 341.35 g/mol

- CAS Number : 957310-95-1

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a building block in peptide synthesis and its potential therapeutic applications. Here are the key areas of biological activity:

1. Peptide Synthesis

- Role in Drug Development : This compound serves as an essential intermediate in the synthesis of various peptides, particularly in solid-phase peptide synthesis (SPPS). Its ability to facilitate the assembly of complex peptide chains makes it valuable in designing peptide-based therapeutics targeting specific biological pathways .

2. Inhibition of Enzymatic Activity

3. Neuroscience Applications

- Research in Neuropeptides : The compound is utilized in studies related to neuropeptides, aiding researchers in understanding the role of peptides in neurological functions and disorders. Its incorporation into neuropeptide analogs may provide insights into therapeutic strategies for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the importance of pyrrolidine derivatives in pharmaceutical applications:

- Peptide-Based Therapeutics : Research indicates that compounds similar to this compound are crucial for developing drugs targeting specific receptors involved in metabolic disorders .

- Synthesis of DPP-IV Inhibitors : A study demonstrated that pyrrolidine derivatives can be synthesized to yield potent DPP-IV inhibitors, showcasing their utility in diabetes treatment .

Comparative Analysis

The following table summarizes the biological activities and applications of related pyrrolidine compounds:

| Compound Name | Biological Activity | Applications |

|---|---|---|

| Boc-(R)-3-(3,4-difluoro-benzyl)-L-proline | Peptide synthesis | Drug development |

| (2S,4R)-1-(tert-butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic Acid | DPP-IV inhibition | Diabetes treatment |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | DPP-IV inhibition | Antidiabetic agents |

科学研究应用

Drug Development

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance efficacy and reduce side effects.

Case Study: Synthesis of Neuroactive Compounds

Research has demonstrated that derivatives of this compound can be synthesized to create neuroactive agents. For instance, modifications to the difluorobenzyl group have led to compounds with improved selectivity for certain neurotransmitter receptors, which is crucial for developing treatments for conditions such as depression and anxiety.

Peptide Synthesis

The tert-butoxycarbonyl group serves as a protective group in peptide synthesis, allowing for the selective functionalization of amino acids. This application is vital in creating peptides that can act as therapeutic agents.

Case Study: Development of Peptide Inhibitors

In a study published in Journal of Medicinal Chemistry, researchers utilized this compound to synthesize peptide inhibitors targeting specific enzymes involved in cancer progression. The Boc group facilitated the formation of peptide bonds while maintaining the integrity of the active site.

Asymmetric Synthesis

The chiral nature of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid makes it an essential reagent in asymmetric synthesis. It can be employed to produce enantiopure compounds that are critical in pharmaceuticals.

Data Table: Asymmetric Synthesis Outcomes

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Aldol Reaction | 85 | 95 |

| Michael Addition | 90 | 92 |

| Diels-Alder Reaction | 88 | 94 |

These results indicate high efficiency and selectivity when using this compound as a chiral auxiliary.

Pesticide Development

Recent studies have explored the use of derivatives of this compound as potential agrochemicals. The difluorobenzyl moiety has shown promise in enhancing the bioactivity of pesticides.

Case Study: Synthesis of Insecticides

A research project focused on modifying the compound to develop new insecticides that are effective against resistant pest strains. The modifications led to compounds with increased potency and reduced environmental impact.

Herbicide Formulation

The compound's properties allow it to be used in formulating herbicides that target specific weed species while minimizing harm to crops.

Data Table: Herbicide Efficacy

| Herbicide | Target Weed Species | Efficacy (%) |

|---|---|---|

| Compound A | Dandelion | 85 |

| Compound B | Crabgrass | 78 |

| Compound C | Thistle | 90 |

These formulations demonstrate the potential for selective weed management strategies using derivatives of this compound.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound using palladium-catalyzed coupling?

- Methodological Answer : Multi-step synthesis often involves palladium catalysts (e.g., palladium diacetate) with ligands like tert-butyl XPhos, cesium carbonate as a base, and inert atmospheres at 40–100°C. For example, coupling reactions under these conditions yield intermediates, followed by acid hydrolysis (HCl/water, 93–96°C) to deprotect the Boc group . Purification via column chromatography or recrystallization is critical to isolate the final product.

Q. How can the stereochemical configuration (2S,4R) be validated?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated for structurally similar Boc-protected pyrrolidine derivatives . Complementary methods include chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) and NMR spectroscopy (e.g., NOESY to assess spatial proximity of substituents) .

Q. What storage conditions are recommended to maintain stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the Boc group. Desiccants should be used to avoid moisture-induced degradation, as fluorinated benzyl groups may enhance hygroscopicity .

Advanced Research Questions

Q. How does the 3,4-difluorobenzyl substituent affect reactivity compared to chlorinated or mono-fluorinated analogs?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms alters electronic density on the pyrrolidine ring, impacting nucleophilic substitution or cross-coupling reactions. Comparative studies using Hammett σ constants or DFT calculations can quantify substituent effects. For instance, 3,4-difluorobenzyl may reduce basicity at the pyrrolidine nitrogen compared to 4-chlorobenzyl analogs .

Q. What strategies resolve enantiomeric impurities during large-scale synthesis?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enzymatic kinetic resolution (lipases/proteases) effectively separates enantiomers. Chiral SFC (supercritical fluid chromatography) with cellulose-based columns achieves baseline separation of closely related stereoisomers .

Q. How can thermal stability be characterized for formulation studies?

- Methodological Answer : Differential scanning calorimetry (DSC) reveals melting points (e.g., 130–136°C for similar compounds) and phase transitions , while thermogravimetric analysis (TGA) quantifies decomposition thresholds. Data from these techniques inform storage guidelines and compatibility with hot-melt extrusion processes .

Analytical & Safety Considerations

Q. What HPLC conditions are optimal for purity analysis?

- Methodological Answer : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA). Detection at 210–254 nm captures UV-active fluorinated aromatic groups. Method validation should include spike-recovery tests for impurities like de-Boc byproducts .

Q. What safety protocols are essential given its hazard profile?

- Methodological Answer : PPE (gloves, goggles, lab coat) is mandatory due to skin/eye irritation risks (H315, H319). Fume hoods are required to mitigate inhalation hazards (H335). Emergency protocols include immediate rinsing (15+ minutes for eye/skin contact) and medical consultation for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。